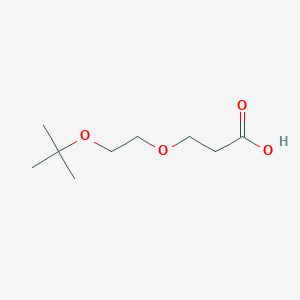
3-(2-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one is an intricate organic compound that features a quinazoline backbone, a key structure known for its medicinal properties. The specific arrangement of its various substituents allows for unique chemical interactions and potential pharmaceutical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one typically involves several steps:
Formation of the quinazoline core: : Starting from anthranilic acid, cyclization with a suitable aldehyde or ketone under acidic conditions forms the quinazoline core.
Attachment of the piperidine moiety: : The piperidine ring is introduced via a nucleophilic substitution reaction, often involving the use of a halogenated precursor and a base.
Introduction of the pyridazine group: : This step typically involves the reaction of an appropriate halogenated pyridazine with an alcohol or phenol derivative under basic conditions to form the ether linkage.
Final assembly: : The oxoethyl group is attached using an acylation reaction, usually involving an acyl chloride and a suitable base.
Industrial Production Methods
In industrial settings, these reactions are scaled up using optimized reaction conditions to ensure high yields and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
3-(2-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Types of Reactions
Oxidation: : This compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: : Reduction reactions can be performed to modify the oxidation state of specific substituents.
Substitution: : Both electrophilic and nucleophilic substitution reactions can occur on the quinazoline core and other parts of the molecule.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate or chromic acid.
Reducing agents: : Lithium aluminium hydride or sodium borohydride.
Substitution reagents: : Halogenating agents, nucleophiles like amines or thiols, and bases.
Major Products
Oxidation: : Introduction of carbonyl or carboxyl groups.
Reduction: : Formation of alcohols or amines.
Substitution: : Varied products depending on the substituents and positions of reaction.
Applications De Recherche Scientifique
This compound has diverse applications in scientific research:
Chemistry: : Used as a building block for synthesizing complex molecules.
Biology: : Studies on its interaction with biological macromolecules.
Medicine: : Potential therapeutic agent due to its structural similarity to known drugs.
Industry: : Intermediate for the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism by which 3-(2-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one exerts its effects involves binding to specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets are subject to ongoing research, given the compound's novelty.
Comparaison Avec Des Composés Similaires
Compared to other quinazoline derivatives, 3-(2-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one is unique due to its combination of a pyridazine ring and a piperidine group. Similar compounds include:
4-anilinoquinazolines: : Often used in cancer therapy.
Quinazolinones: : Known for their diverse pharmacological activities.
These structural variations result in different biological activities and therapeutic potentials, highlighting the unique properties of this compound.
Propriétés
IUPAC Name |
3-[2-[4-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-2-oxoethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c1-14-6-7-18(23-22-14)28-15-8-10-24(11-9-15)19(26)12-25-13-21-17-5-3-2-4-16(17)20(25)27/h2-7,13,15H,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHDVZYTSYKXKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)CN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-bromo-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2459722.png)



![N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)cyclohexanecarboxamide](/img/structure/B2459732.png)

![1-Methyl-4-({4'-methyl-[1,1'-biphenyl]-4-yl}sulfonyl)piperazine](/img/structure/B2459734.png)

![4-[3-(5-Bromo-2-methoxyphenyl)acryloyl]phenyl methanesulfonate](/img/structure/B2459736.png)
![5-Nitro-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]benzoic acid](/img/structure/B2459737.png)
![5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-propyl-1,2-dihydroisoquinolin-1-one](/img/structure/B2459738.png)
![N,N-diethyl-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2459739.png)
![3-[(4-chlorophenyl)methyl]-N-{3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl}-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2459740.png)

